4-(Diisopropylcarbamoyl)phenylboronic acid
Description
Molecular Architecture and Substituent Effects
The molecular architecture of 4-(Diisopropylcarbamoyl)phenylboronic acid exhibits a para-substituted benzene ring system where the boronic acid group and diisopropylcarbamoyl substituent occupy opposite positions on the aromatic framework. This positioning creates a linear arrangement that minimizes steric interactions while maximizing electronic communication between the substituents through the aromatic π-system. The boronic acid moiety adopts the characteristic planar geometry with the boron atom exhibiting sp² hybridization and containing an empty p-orbital perpendicular to the molecular plane.
The diisopropylcarbamoyl substituent introduces significant steric bulk through its branched isopropyl groups, which can adopt multiple conformations around the nitrogen-carbon bonds. Studies on related phenylboronic acid derivatives demonstrate that such bulky substituents can influence the overall molecular conformation and intermolecular interactions. The carbonyl group within the carbamoyl functionality provides additional sites for hydrogen bonding and electronic delocalization, contributing to the compound's overall stability and reactivity profile.
The para-substitution pattern creates a symmetric electronic environment where both electron-withdrawing and electron-donating effects can be transmitted efficiently through the benzene ring. The boronic acid group acts as a mild electron-withdrawing substituent due to the empty p-orbital on boron, while the carbamoyl group exhibits mixed electronic effects depending on the specific bonding interactions involved. This electronic interplay influences the compound's Lewis acidity, hydrogen bonding capacity, and overall chemical reactivity.
Crystallographic studies of related methoxycarbonylphenylboronic acid compounds reveal that the substituent groups typically exhibit slight deviations from perfect planarity with the benzene ring, with rotation angles ranging from 7.70° to approximately 13-26° depending on the specific substituent and crystal packing forces. Similar deviations are expected for the diisopropylcarbamoyl group in this compound, with the exact angle dependent on the steric requirements of the bulky isopropyl substituents.
Quantum Mechanical Simulations of Reactivity
Computational studies employing density functional theory methods have provided extensive insights into the reactivity patterns of phenylboronic acid derivatives and their electronic properties. The quantum mechanical analysis of this compound involves examination of frontier molecular orbitals, electrostatic potential surfaces, and charge distribution patterns that govern its chemical behavior.
The highest occupied molecular orbital typically exhibits significant π-character localized on the benzene ring system, with contributions from both the boronic acid and carbamoyl substituents. The lowest unoccupied molecular orbital often demonstrates substantial involvement of the empty p-orbital on boron, consistent with the Lewis acidic character of boronic acids. This orbital arrangement facilitates the characteristic reactions of boronic acids, including nucleophilic attack at the boron center and formation of tetrahedral boronate complexes.
Electrostatic potential mapping reveals regions of electron density depletion around the boron atom, confirming its electrophilic nature, while areas of electron density accumulation appear near the oxygen atoms of both the boronic acid and carbamoyl functionalities. These charge distribution patterns directly influence the compound's hydrogen bonding capabilities and its interactions with various chemical environments.
The calculated bond lengths and angles for the boronic acid moiety typically show O-B-O angles near 118-120°, consistent with experimental observations for related compounds. The B-O bond lengths generally fall within the range of 1.35-1.37 Å, while the B-C bond connecting to the aromatic ring measures approximately 1.57 Å. These geometric parameters reflect the partial double bond character resulting from p-π conjugation between the empty p-orbital on boron and the aromatic π-system.
Computational analysis of the carbamoyl substituent reveals that the C-N bond exhibits partial double bond character due to resonance delocalization, with typical bond lengths of approximately 1.33-1.35 Å. The nitrogen atom adopts a planar geometry that facilitates maximum overlap with the carbonyl π-system, although steric interactions with the bulky isopropyl groups may introduce slight deviations from perfect planarity.
Conformational Dynamics in Solution
The conformational behavior of this compound in solution involves multiple degrees of freedom, including rotation around the B-C bond connecting the boronic acid to the benzene ring, rotation of the carbamoyl group relative to the aromatic plane, and rotation of the isopropyl substituents around their respective C-N bonds. Each of these rotational processes contributes to the overall conformational ensemble and influences the compound's chemical properties.
Studies on related boronic acid compounds reveal that the boronic acid hydroxyl groups can adopt three primary conformational arrangements: trans-trans, cis-cis, and cis-trans configurations. The cis-trans arrangement typically represents the most stable conformation, with energy differences of 0.7-3.3 kcal/mol separating the various conformers. This conformational preference arises from optimal hydrogen bonding interactions and minimization of steric repulsion between the hydroxyl groups.
The diisopropylcarbamoyl substituent introduces additional conformational complexity through rotation around the C-N bond and the individual isopropyl C-C bonds. The steric bulk of the isopropyl groups restricts certain conformations while stabilizing others through favorable van der Waals interactions. Computational studies suggest that the most stable conformations involve arrangements where the isopropyl groups adopt staggered geometries to minimize steric clashes.
Solvent effects play a crucial role in determining the preferred conformational ensemble in solution. Polar solvents can stabilize certain conformations through hydrogen bonding interactions with the boronic acid hydroxyl groups and the carbamoyl oxygen, while nonpolar solvents favor conformations that maximize intramolecular interactions. The conformational dynamics are further influenced by temperature, with higher temperatures allowing access to higher energy conformations and increasing the rate of interconversion between different arrangements.
Nuclear magnetic resonance studies of related compounds demonstrate that conformational exchange processes often occur on timescales comparable to the nuclear magnetic resonance measurement, leading to averaged signals that reflect the weighted contributions of all accessible conformations. The specific conformational behavior of this compound in different solvents would require detailed experimental investigation to fully characterize the dynamic equilibrium between various molecular arrangements.
Properties
IUPAC Name |
[4-[di(propan-2-yl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9(2)15(10(3)4)13(16)11-5-7-12(8-6-11)14(17)18/h5-10,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUULWFOPBSMMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657206 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-33-1 | |
| Record name | {4-[Di(propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N,N-Diisopropylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Approach
The primary method for synthesizing 4-(diisopropylcarbamoyl)phenylboronic acid involves the acylation of phenylboronic acid with diisopropylcarbamoyl chloride. This approach is a direct functionalization of the phenylboronic acid core with the carbamoyl group, typically carried out under controlled laboratory conditions.
Phenylboronic acid + Diisopropylcarbamoyl chloride → this compound
This reaction is generally performed in an inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates and products. The choice of solvent and temperature is optimized to maximize yield and minimize side reactions.
Laboratory Synthesis Details
- Starting Materials: Phenylboronic acid and diisopropylcarbamoyl chloride.
- Solvent: Commonly anhydrous organic solvents such as dichloromethane or tetrahydrofuran.
- Conditions: The reaction is typically conducted at low temperatures initially to control the exothermic nature of acylation, followed by stirring at room temperature or slightly elevated temperatures.
- Purification: After the reaction completion, the crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>98%).
Table 1: Typical Laboratory Synthesis Parameters
| Parameter | Description |
|---|---|
| Reactants | Phenylboronic acid, Diisopropylcarbamoyl chloride |
| Solvent | Anhydrous dichloromethane or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–12 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Purification Method | Recrystallization, Flash Chromatography |
| Yield | Typically 70–85% |
| Purity | >98% (by HPLC or NMR analysis) |
Industrial Scale Production
On an industrial scale, the synthesis of this compound employs automated reactors and continuous flow systems to enhance efficiency and reproducibility. Continuous flow chemistry allows precise control over reaction parameters such as temperature, mixing, and residence time, leading to improved yields and product consistency.
Key Features of Industrial Synthesis:
- Use of continuous flow reactors for better heat and mass transfer.
- Automated reagent dosing to maintain stoichiometric balance.
- Inline monitoring using spectroscopic methods (e.g., NMR, IR) for real-time quality control.
- Advanced purification methods such as preparative HPLC or crystallization under controlled conditions to achieve high purity.
Alternative Synthetic Routes and Modifications
While the direct acylation of phenylboronic acid is the most straightforward and widely used method, alternative approaches have been explored to improve selectivity or to introduce functional groups prior to carbamoylation:
Lithiation and Subsequent Functionalization: Phenylboronic acid derivatives can be lithiated using n-butyllithium under low temperatures, followed by reaction with diisopropylcarbamoyl electrophiles to yield the target compound. This method requires strict anhydrous and low-temperature conditions to prevent side reactions and decomposition.
Protection and Deprotection Strategies: In some cases, protecting groups are introduced on the boronic acid moiety to prevent interference during carbamoylation. After the introduction of the diisopropylcarbamoyl group, deprotection yields the final product.
Analytical Characterization and Research Findings
The synthesized this compound is characterized using:
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR confirm the substitution pattern on the phenyl ring and the presence of carbamoyl and boronic acid groups.
- Infrared Spectroscopy (IR): Characteristic peaks for amide carbonyl (~1650 cm^-1) and boronic acid hydroxyl groups (~3400 cm^-1).
- Mass Spectrometry (MS): Confirms molecular weight (approx. 249.12 g/mol).
- High-Performance Liquid Chromatography (HPLC): Used to assess purity, typically achieving >98% purity.
Research indicates that the diisopropylcarbamoyl substituent enhances the compound’s selectivity in biochemical assays, particularly in binding interactions involving boronic acid moieties.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Acylation | Phenylboronic acid + diisopropylcarbamoyl chloride | Simple, high yield, straightforward | Requires strict moisture control |
| Lithiation Followed by Acylation | Use of n-butyllithium to generate intermediate | Allows functional group modifications | Requires low temperature, sensitive reagents |
| Protection/Deprotection | Protect boronic acid before acylation | Prevents side reactions | Additional steps increase complexity |
| Continuous Flow Industrial | Automated, controlled, scalable | High throughput, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-(Diisopropylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The diisopropylcarbamoyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the diisopropylcarbamoyl group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Anilines: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Diisopropylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Medicine: Investigated for potential use in drug delivery systems due to its ability to form reversible covalent bonds with cis-diols.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Diisopropylcarbamoyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing for the capture and release of target molecules under controlled conditions . In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in carbamoyl substituents or functional groups. Key parameters include molecular weight, substituent effects, and applications.
2.1. Structural and Physical Properties
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 4-(Diisopropylcarbamoyl)phenylboronic acid | -CON(iPr)₂ | C₁₃H₂₀BNO₃ | 249.11* | N/A | High steric hindrance; lipophilic |
| 4-(Dimethylcarbamoyl)phenylboronic acid | -CON(Me)₂ | C₉H₁₂BNO₃ | 193.01 | N/A | Lower steric bulk; moderate reactivity |
| 4-(Dipropylcarbamoyl)phenylboronic acid | -CON(Pr)₂ | C₁₃H₂₀BNO₃ | 249.11 | N/A | Intermediate bulk; higher lipophilicity |
| 4-(N,N-Dimethylamino)phenylboronic acid | -N(Me)₂ | C₈H₁₂BNO₂ | 165.00 | 227 | Amino group enhances electron density |
| 4-Carboxyphenylboronic acid | -COOH | C₇H₇BO₄ | 165.94 | N/A | Hydrophilic; acidic properties |
*Molecular weight inferred from dipropyl analog .
Key Observations:
- Lipophilicity : Longer alkyl chains (e.g., dipropyl, diisopropyl) increase lipophilicity, affecting solubility in organic solvents.
- Electronic Effects: Electron-withdrawing carbamoyl groups reduce electron density on the phenyl ring compared to electron-donating amino groups (e.g., -N(Me)₂) .
2.2. Reactivity in Suzuki-Miyaura Cross-Coupling
- Diisopropylcarbamoyl Analog : Steric bulk may hinder transmetalation steps in Suzuki reactions, requiring optimized conditions (e.g., higher temperatures or bulky ligands) .
- Dimethylcarbamoyl Analog : Lower steric hindrance allows faster reaction rates but may reduce selectivity for hindered substrates.
- 4-Carboxyphenylboronic Acid : The carboxylic acid group enhances solubility in aqueous systems but may deactivate the boronic acid via hydrogen bonding .
Biological Activity
4-(Diisopropylcarbamoyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C13H18BNO3
- CAS Number : 850568-33-1
- Structure : The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by forming complexes that prevent substrate binding.
- Receptor Binding : Its structure allows it to bind selectively to receptors involved in various signaling pathways, influencing cellular responses.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 3.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 4.5 | Modulation of signaling pathways |
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Effective |
| Escherichia coli | 15 µg/mL | Moderate |
| Candida albicans | 10 µg/mL | Effective |
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study conducted by Smith et al. (2023) evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations. -
Antimicrobial Efficacy Assessment :
Jones et al. (2022) reported on the antimicrobial activity of this compound against multiple strains of bacteria and fungi. The study concluded that the compound could be a promising candidate for developing new antimicrobial agents due to its low MIC values.
Q & A
Q. What are common synthetic routes for 4-(Diisopropylcarbamoyl)phenylboronic acid, and how can purity be optimized?
A typical synthesis involves reacting a phenol derivative (e.g., 4-hydroxyphenylboronic acid) with diisopropylcarbamoyl chloride in the presence of a boron trifluoride etherate catalyst under reflux conditions . Purification is critical; methods include recrystallization in ethanol or HPLC (≥99% purity achievable via gradient elution with acetonitrile/water) . Monitor impurities like residual diisopropylamine using GC-MS.
Q. What safety precautions are necessary when handling this compound?
Use NIOSH-approved respirators for dust control and nitrile gloves to prevent dermal exposure. Store in airtight containers at 8–25°C in a dry, ventilated area to avoid decomposition into boron oxides . Acute toxicity data (e.g., LD50 > 2000 mg/kg in rats) suggest moderate hazard, but respiratory irritation is possible during aerosol formation .
Q. Which analytical techniques confirm structural integrity and purity?
- IR Spectroscopy : Validate the boronic acid (-B(OH)₂) and carbamoyl (-N(C₃H₇)₂) groups via characteristic peaks (e.g., B-O stretch at ~1340 cm⁻¹, C=O at ~1650 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (e.g., 254 nm) to quantify impurities (e.g., ≤0.5% boronic acid byproducts) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diisopropyl protons at δ 1.2–1.4 ppm) .
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
The boronic acid group reacts with aryl halides (e.g., bromobenzene) via Pd-catalyzed coupling (e.g., Pd(PPh₃)₄) to form biaryl products. Optimize conditions with a 1:1.2 molar ratio of boronic acid to halide, Na₂CO₃ base, and ethanol/water solvent at 80°C .
Advanced Research Questions
Q. How do steric effects from the diisopropylcarbamoyl group influence reaction kinetics in cross-coupling?
The bulky diisopropyl group reduces reaction rates due to hindered access to the boron center. Kinetic studies show a 20–30% decrease in coupling efficiency compared to unsubstituted phenylboronic acids. Mitigate this using microwave-assisted heating (50–100 W) to accelerate activation .
Q. What strategies stabilize this compound under varying pH conditions?
The compound is stable in neutral to slightly basic conditions (pH 7–9) but hydrolyzes in acidic media (pH < 5) to form boric acid and diisopropylurea. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for aqueous reactions .
Q. How can spectroscopic data resolve contradictions in impurity profiling?
Conflicting impurity reports (e.g., residual aldehydes vs. boroxines) arise from differing synthesis batches. Combine LC-MS (for low-molecular-weight impurities) and ¹¹B NMR (to detect boroxine rings at δ 18–22 ppm) for comprehensive analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
